3-Benzoylbenzaldehyde
Description
Contextual Significance as a Key Organic Intermediate
The dual reactivity of 3-Benzoylbenzaldehyde, stemming from its ketone and aldehyde functionalities, establishes it as a versatile and valuable intermediate in organic chemistry. These functional groups can undergo selective reactions, allowing for the construction of complex molecular architectures. Its isomers, particularly ortho- and para-benzoylbenzaldehyde, share this utility, and together they serve as foundational building blocks for a variety of more complex structures. cymitquimica.comresearchgate.net
The primary significance of this compound lies in its role as a precursor to a wide array of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. For instance, acylbenzaldehydes are used in the synthesis of isoindolinones, phthalides, and quinazolines, which are classes of compounds with recognized pharmacological importance. researchgate.netconicet.gov.ar The strategic placement of the two carbonyl groups allows for cyclization reactions, forming fused ring systems that are otherwise challenging to prepare. arkat-usa.org
Recent research has highlighted the utility of formylbenzophenones in the synthesis of natural products and their analogs. researchgate.netd-nb.info For example, ortho-formylbenzophenone has been identified as a key precursor in the proposed biosynthesis of primarolides A and B, complex fungal metabolites. researchgate.netd-nb.info This underscores the relevance of this class of compounds in understanding and replicating natural synthetic pathways. The ability to build upon the this compound framework enables chemists to generate libraries of diverse molecules for biological screening and materials science applications. frontiersin.org
Overview of Historical Development in Research
Research into acylbenzaldehydes, the class of compounds to which this compound belongs, has developed over several decades, driven by their utility in synthesis. While a definitive first synthesis of the 3-isomer is not prominently documented in readily available literature, the synthesis of its ortho-isomer, o-benzoylbenzaldehyde, was reported as early as 1968. researchgate.netumich.edu In this early work, the compound was prepared via the oxidation of o-hydroxymethyl-benzhydrol using selenium dioxide, yielding the product in 53% yield. researchgate.netumich.edu This report marked a significant step in accessing these bifunctional synthons.
Subsequent research expanded the synthetic toolbox for this class of molecules. Alternative methods for preparing o-benzoylbenzaldehyde were developed, such as oxidation with ceric ammonium (B1175870) nitrate (B79036), which significantly improved the yield to 96%. umich.edu General synthetic strategies for benzoyl-benzaldehydes often involve the oxidation of a corresponding precursor. For this compound, a common laboratory preparation involves the oxidation of (3-benzoyl-phenyl)-methanol with an oxidizing agent like chromic acid. prepchem.com Another general approach involves the side-chain bromination of a methyl-substituted benzophenone (B1666685), followed by hydrolysis to yield the aldehyde. prepchem.com
The photooxidation of methyl-substituted benzophenones to form the corresponding formylbenzophenones has also been a subject of study, revealing complex reaction pathways that can lead to various products, including the desired aldehyde, the corresponding carboxylic acid, and cyclized products like phenylphthalides. lehigh.edu These mechanistic studies have contributed to a deeper understanding of the reactivity of the benzophenone core. The continued interest in these compounds is evident from their role in modern synthetic strategies, including cascade reactions and the construction of polyheterocyclic systems. frontiersin.org
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical compound this compound from the perspective of organic chemistry. The scope is centered on its fundamental properties, established methods for its synthesis, and its application as an intermediate in the construction of other organic molecules. The content will detail its contextual importance as a building block, supported by specific examples from the chemical literature. The historical context of its synthesis and the development of related compounds will be reviewed to provide a comprehensive overview. The research focus is strictly on the chemical nature and synthetic utility of this compound, without delving into pharmacological, toxicological, or administrative data, in adherence to the specified content exclusions.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | m-formylbenzophenone, 3-Formylbenzophenone | nih.gov |
| CAS Number | 71856-95-6 | nih.gov |
| Molecular Formula | C₁₄H₁₀O₂ | nih.gov |
| Molecular Weight | 210.23 g/mol | nih.gov |
| Exact Mass | 210.068079557 Da | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOPKWXELESAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515374 | |
| Record name | 3-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71856-95-6 | |
| Record name | 3-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzoylbenzaldehyde
Established Synthetic Routes
Oxidation-Based Preparations (e.g., from 3-benzoylbenzyl alcohol)
A primary and straightforward method for preparing 3-benzoylbenzaldehyde is the oxidation of its corresponding alcohol precursor, 3-benzoylbenzyl alcohol. prepchem.com This transformation is a fundamental reaction in organic chemistry, where a primary alcohol is converted to an aldehyde. byjus.com A variety of oxidizing agents can be employed for this purpose.
One documented procedure involves treating 3-benzoylbenzyl alcohol with a chromic acid solution in acetone (B3395972) at a controlled temperature of 15-20°C. prepchem.com After a short reaction time, the product is isolated through extraction and distillation, yielding this compound. prepchem.com Other oxidizing agents commonly used for the conversion of primary alcohols to aldehydes include solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. byjus.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid, 3-benzoylbenzoic acid. byjus.comfrontiersin.org
More contemporary and milder oxidizing systems are also applicable. For instance, ferric nitrate (B79036) has been shown to be an effective oxidant for converting benzyl (B1604629) alcohol to benzaldehyde (B42025), suggesting its potential applicability for substituted analogs like 3-benzoylbenzyl alcohol. frontiersin.orgfrontiersin.org Catalytic systems, such as those employing palladium chloride (PdCl2), have also been developed for the oxidation of benzyl alcohol and its derivatives, often using hydrogen peroxide as a green oxidant. kmutnb.ac.th
Weinreb Amide Approach
The Weinreb amide synthesis provides a versatile and controlled method for the preparation of aldehydes and ketones, including this compound. researchgate.netwikipedia.org This approach involves the reaction of a Weinreb-Nahm amide with an organometallic reagent or, for aldehydes, a hydride reducing agent. wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of the intermediate tetrahedral adduct, which prevents the common problem of over-addition to form an alcohol. wikipedia.orgorganic-chemistry.org
The synthesis of this compound via this route typically starts with a suitable carboxylic acid derivative which is converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). wikipedia.orgorientjchem.org This amide is then reduced to the aldehyde. orientjchem.org Common reducing agents for this transformation include diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4). escholarship.orgrsc.org The reaction is generally high-yielding and tolerates a wide range of functional groups. orientjchem.org Research has shown that this classical Weinreb amide approach is a viable pathway for synthesizing this compound, particularly in the context of creating intermediates for more complex molecules. researchgate.net
Advanced and Specialized Synthesis Techniques
Vilsmeier-Haack Reaction in the Synthesis of this compound from Aromatic Carbonyl Compounds
The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgjk-sci.comijpcbs.com The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with the aromatic substrate. wikipedia.orgchemistrysteps.com A subsequent hydrolysis step yields the final aryl aldehyde. wikipedia.orgjk-sci.com
While the Vilsmeier-Haack reaction is most efficient on highly activated aromatic systems like anilines and phenols, it can be applied to other aromatic compounds. wikipedia.orgchemistrysteps.comtcichemicals.com For a substrate like benzophenone (B1666685), which is less electron-rich, the reaction conditions would need to be carefully optimized. The directing effects of the existing benzoyl group on the aromatic ring would influence the position of the newly introduced formyl group.
Strategies for Precursor Synthesis Leading to this compound
3-Benzoylbenzyl Alcohol : This key precursor for oxidation-based methods can be prepared from 3-methylbenzophenone (B1359932). The process involves the bromination of the methyl group using N-bromosuccinimide, which can result in a mixture of mono- and di-brominated products. Hydrolysis of the monobrominated compound yields 3-benzoylbenzyl alcohol. google.com
Precursors for the Weinreb Amide Approach : The synthesis typically begins with a corresponding carboxylic acid or its derivative. For instance, 3-bromobenzophenone (B87063) can serve as a precursor. chemicalbook.com This can be converted to a Grignard or organolithium reagent, followed by carboxylation to give 3-benzoylbenzoic acid, which can then be converted to the Weinreb amide.
Precursors for Suzuki Coupling : An alternative strategy involves the Suzuki cross-coupling reaction. A suitable precursor for this would be 3-formylphenylboronic acid. google.comsigmaaldrich.com This compound can be coupled with a phenyl halide under palladium catalysis to construct the benzophenone skeleton. Methods for the preparation and purification of 3-formylphenylboronic acid are well-documented. google.comgoogle.com
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route to this compound depends on factors such as desired yield, scale, cost, and available starting materials.
| Synthetic Pathway | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Oxidation of 3-benzoylbenzyl alcohol | Chromic acid, MnO2, PCC | Often straightforward, uses readily available precursors. | Risk of over-oxidation to carboxylic acid, use of stoichiometric heavy metal oxidants. | Moderate to High (e.g., 55% with chromic acid prepchem.com) |
| Weinreb Amide Approach | DIBAL-H, LiAlH4 on Weinreb amide | High selectivity, avoids over-reduction/addition, good yields. wikipedia.orgorientjchem.org | Requires multi-step synthesis of the Weinreb amide precursor. | Good to Excellent orientjchem.orgnih.gov |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Direct formylation of an aromatic ring. ijpcbs.com | May require harsh conditions for less activated substrates like benzophenone, potential for regioisomeric mixtures. | Variable, highly substrate-dependent. |
| Suzuki Coupling | Pd catalyst, 3-formylphenylboronic acid | High functional group tolerance, generally high yields. | Cost of palladium catalyst, multi-step precursor synthesis. | Generally High (e.g., >70% for similar couplings ) |
Chemical Reactivity and Transformation Pathways of 3 Benzoylbenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 3-benzoylbenzaldehyde is the more reactive of the two carbonyl moieties. This heightened reactivity is a consequence of both steric and electronic factors. Sterically, the aldehyde is less hindered than the ketone, allowing for easier access by nucleophiles. Electronically, the carbonyl carbon of the aldehyde is more electrophilic due to the presence of only one electron-donating group (the benzene (B151609) ring) compared to the two flanking the ketone's carbonyl carbon. libretexts.orgquora.com
The aldehyde functional group readily undergoes nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents, hydrides, and amines, will preferentially attack the aldehyde carbonyl. This chemoselectivity is a cornerstone of synthetic strategies involving this compound, allowing for the selective modification of the aldehyde group while the ketone remains intact under appropriate reaction conditions. For instance, the reduction of this compound with a mild reducing agent like sodium borohydride (B1222165) would be expected to selectively reduce the aldehyde to a primary alcohol. scielo.br
The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org
Table 1: General Reactivity of Carbonyl Groups towards Nucleophiles
| Carbonyl Type | Relative Reactivity | Steric Hindrance | Electronic Effects |
| Aldehyde | More Reactive | Lower | More electrophilic carbonyl carbon |
| Ketone | Less Reactive | Higher | Less electrophilic carbonyl carbon |
The aldehyde group of this compound is expected to participate in condensation reactions with active methylene (B1212753) compounds. A pertinent example is the reaction with N,N'-diacetylpiperazine-2,5-dione. While specific studies on this compound are not available, the condensation of various benzaldehydes with N,N'-diacetylpiperazine-2,5-dione to form benzylidene derivatives has been reported. This reaction typically proceeds under basic conditions, where a proton is abstracted from the active methylene position of the piperazine-2,5-dione, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=C double bond, yielding the benzylidene derivative. Given the higher reactivity of the aldehyde, it is anticipated that this compound would react selectively at this position to form the corresponding 3-(benzoyl)benzylidene derivative.
Reactivity of the Ketone Functional Group
The ketone functional group in this compound is significantly less reactive towards nucleophiles than the aldehyde group. quora.com This reduced reactivity is attributed to increased steric hindrance around the carbonyl carbon due to the presence of two bulky phenyl groups and the electronic effect of two electron-donating groups, which decreases the electrophilicity of the carbonyl carbon. libretexts.org
Under forcing conditions or with highly reactive nucleophiles, the ketone can undergo addition reactions. However, in most synthetic applications involving this compound, the aldehyde's preferential reactivity is exploited. To achieve reactions at the ketone position, the more reactive aldehyde group often needs to be protected first.
Intermolecular Coupling and Annulation Reactions
The bifunctional nature of this compound makes it an interesting substrate for intermolecular coupling and annulation reactions, where both carbonyl groups can potentially participate in the formation of new ring systems.
While there are no specific reports of this compound participating in chiral phosphoric acid-catalyzed [4+1] annulation cascades, this class of reaction represents a potential transformation pathway for ketoaldehydes. Chiral phosphoric acids are powerful organocatalysts that can facilitate a variety of asymmetric transformations. In a hypothetical [4+1] annulation cascade, the ketoaldehyde could react with a suitable C1 synthon. The chiral phosphoric acid would likely activate one of the carbonyl groups, promoting a stereoselective reaction. The specific role of this compound in such a reaction would depend on the precise reaction conditions and the nature of the other reactants. Further research is needed to explore this potential application.
Mechanistic Investigations of this compound Reactions
Detailed mechanistic investigations specifically focused on the reactions of this compound are scarce in the available literature. However, the mechanisms of the individual reactions of its functional groups are well-established in organic chemistry.
The nucleophilic addition to the aldehyde proceeds via a tetrahedral intermediate, as previously described. The stereochemical outcome of such additions can often be predicted using established models of asymmetric induction if a chiral center is present in the nucleophile or in the vicinity of the carbonyl group.
Condensation reactions, such as the Knoevenagel-type condensation with active methylene compounds, generally proceed through a carbanionic intermediate. The rate-determining step is typically the C-C bond formation or the subsequent dehydration step, depending on the specific substrates and reaction conditions.
For more complex transformations, such as the hypothetical annulation reactions, the mechanism would likely involve a cascade of bond-forming events, potentially orchestrated by a catalyst. Elucidating such mechanisms would require detailed kinetic studies, isotopic labeling experiments, and computational modeling.
Identification of Key Intermediates (e.g., in annulation reactions)
Annulation reactions involving this compound proceed through a series of key intermediates, the nature of which depends on the specific reaction type. Understanding these transient species is crucial for elucidating the reaction mechanism and controlling the final product distribution.
In the context of Friedländer annulation , a common method for synthesizing quinolines, the reaction of this compound with a compound containing an activated methylene group (e.g., a ketone) is initiated by the formation of an enolate or enamine from the active methylene compound. This is followed by a nucleophilic attack on the aldehyde carbonyl of this compound. The likely reaction mechanism involves an initial aldol (B89426) addition of the enolate of the ketone to the more reactive aldehyde group of this compound. This is followed by a condensation reaction to form an enone. Subsequent cyclization through the attack of the amine on the ketone carbonyl and dehydration leads to the final quinoline (B57606) product.
Similarly, in the Knoevenagel condensation , the reaction commences with the formation of a carbanion from an active methylene compound, catalyzed by a base. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in this compound. This initial addition leads to a β-hydroxy intermediate. Subsequent dehydration furnishes the unsaturated product. sigmaaldrich.com The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde to form an alkoxide. Protonation of the alkoxide yields a β-hydroxy compound, which is then dehydrated to the final product.
The Doebner-von Miller reaction , another important quinoline synthesis, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline. In the case of this compound, it can first react with an amine to form an enamine, which can then participate in a Michael addition with an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization and oxidation to form the quinoline ring. The mechanism is complex and can involve conjugate addition, cyclization, and oxidation steps.
A general representation of the initial steps in these annulation reactions is the formation of a new carbon-carbon bond via the nucleophilic addition to the aldehyde carbonyl. The subsequent steps involving cyclization and dehydration are then influenced by the specific reactants and conditions.
Understanding Reaction Pathway Selectivity
The selectivity of reaction pathways involving this compound is governed by a combination of electronic and steric factors, primarily centered around the differential reactivity of the aldehyde and ketone carbonyl groups.
The aldehyde carbonyl is inherently more electrophilic and less sterically hindered than the ketone carbonyl. This is due to the presence of a single hydrogen atom attached to the aldehyde carbonyl carbon, compared to two larger phenyl groups flanking the ketone carbonyl. Consequently, nucleophilic attack preferentially occurs at the aldehyde position.
The benzoyl group at the meta position exerts an electron-withdrawing effect through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic substitution but, more importantly, it influences the reactivity of the aldehyde group. The electron-withdrawing nature of the benzoyl group enhances the electrophilicity of the aldehyde carbonyl carbon, making it even more susceptible to nucleophilic attack compared to an unsubstituted benzaldehyde (B42025).
This inherent reactivity difference is the primary determinant of regioselectivity in many reactions. For instance, in reactions with active methylene compounds, the initial attack will almost exclusively be at the aldehyde functionality. The subsequent cyclization steps will then be directed by the structure of the intermediate formed.
The reaction conditions, including the choice of catalyst (acidic or basic), solvent, and temperature, can also play a critical role in directing the reaction pathway. For example, in base-catalyzed reactions like the Knoevenagel condensation, the formation of the nucleophilic carbanion is the key initial step, which then selectively targets the more reactive aldehyde. In acid-catalyzed reactions, protonation of the carbonyl oxygen can activate the carbonyl group towards nucleophilic attack, and the relative extent of protonation between the aldehyde and ketone can influence the reaction outcome.
Synthetic Utility and Derivatives of 3 Benzoylbenzaldehyde
3-Benzoylbenzaldehyde as a Versatile Building Block in Organic Synthesis
This compound is a valuable bifunctional molecule in organic synthesis, featuring both a ketone and an aldehyde functional group. This unique arrangement allows for selective reactions at either position, making it a versatile precursor for the construction of a wide array of complex organic molecules. Its utility is particularly evident in the synthesis of heterocyclic compounds and functionalized esters, which are often scaffolds for biologically active molecules.
Preparation of Complex Heterocyclic Scaffolds (e.g., piperazine derivatives)
The dual reactivity of this compound makes it an attractive starting material for the synthesis of complex heterocyclic systems. The aldehyde group can readily undergo condensation reactions with amines, while the benzophenone (B1666685) moiety can participate in various other transformations. Although direct, specific examples of the synthesis of piperazine derivatives starting from this compound are not extensively detailed in readily available literature, the general reactivity of aromatic aldehydes provides a basis for its potential application in such syntheses.
The formation of an imine or Schiff base through the reaction of the aldehyde group with a primary amine, such as ethylenediamine, is a common and fundamental step in the synthesis of many nitrogen-containing heterocycles. nih.govundip.ac.id This initial condensation product can then undergo further reactions, such as cyclization, to form the desired heterocyclic ring. For instance, the reaction of an aromatic aldehyde with ethylenediamine can lead to the formation of N,N'-bis(benzylidene)ethylenediamine. undip.ac.id While this specific reaction with this compound is not explicitly documented in the provided search results, the underlying chemical principles suggest its feasibility. The subsequent steps to form a piperazine ring would require further synthetic manipulations.
General strategies for the synthesis of piperazine derivatives often involve the reaction of a suitable amine with a bifunctional electrophile. In the context of this compound, it could potentially be transformed into a precursor that facilitates the formation of the piperazine ring.
Synthesis of Propanoate Esters and Related Adducts (e.g., ethyl 2-(3-benzoylphenyl)propanoate)
This compound serves as a key precursor in the synthesis of various propanoate esters, most notably leading to the formation of ethyl 2-(3-benzoylphenyl)propanoate, which is the ethyl ester of the well-known non-steroidal anti-inflammatory drug (NSAID), ketoprofen. researchgate.netnih.gov The synthesis of this class of compounds highlights the utility of the aldehyde functionality for chain extension and the introduction of the propanoate moiety.
While a direct, one-step conversion from this compound to ethyl 2-(3-benzoylphenyl)propanoate is not commonly described, multi-step synthetic routes can be envisioned. A plausible pathway involves the conversion of the aldehyde group to a suitable intermediate that can then be elaborated to the final propanoate ester. For example, the aldehyde could first be converted to a nitrile, 2-(3-benzoylphenyl)acetonitrile, which can then be methylated and subsequently hydrolyzed and esterified to yield the desired product. google.com A patent describes a process for the preparation of 2-(3-benzoylphenyl)propionic acid from 3-benzoylphenyl acetonitrile, which is a closely related derivative. google.com
Another potential route could involve a Darzens condensation of this compound with an α-haloester to form an epoxide, which can then be rearranged and further processed to the target propanoate. Although not explicitly detailed for this compound in the provided results, such synthetic strategies are common for aromatic aldehydes.
Design and Synthesis of Novel this compound Derivatives
The unique structural framework of this compound, possessing two distinct carbonyl functionalities, makes it an attractive scaffold for the design and synthesis of novel derivatives with potential biological activity. The aldehyde and ketone groups can be selectively or simultaneously modified to generate a diverse library of compounds.
For instance, the aldehyde group can be a starting point for the synthesis of various heterocyclic rings. One example is the potential to synthesize novel benzaldehyde (B42025) derivatives containing a 1,3,4-thiadiazole moiety. This can be achieved by reacting the aldehyde with a suitable amino-substituted thiadiazole. The resulting Schiff base can be further modified to generate a range of derivatives.
Furthermore, the benzophenone portion of the molecule can also be functionalized. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.
The design of new bioactive molecules often involves the combination of different pharmacophores. The this compound scaffold allows for the incorporation of various functionalities, which could lead to the discovery of compounds with novel therapeutic applications.
Strategic Application in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The presence of the aldehyde group in this compound makes it a suitable component for various MCRs, leading to the efficient synthesis of diverse molecular scaffolds.
While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions were not explicitly found in the search results, its participation in other multi-component syntheses can be inferred from the general reactivity of aromatic aldehydes. For example, aldehydes are key components in the Biginelli reaction for the synthesis of dihydropyrimidinones, the Hantzsch dihydropyridine synthesis, and various reactions leading to the formation of pyran-annulated heterocyclic compounds. researchgate.net
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide, yields α-acyloxy amides. organic-chemistry.orgwikipedia.orgwalisongo.ac.idresearchgate.netbaranlab.org Similarly, the Ugi reaction is a four-component reaction that produces α-acetamidoamides. The aldehyde functionality of this compound makes it a potential substrate for these powerful transformations, which would allow for the rapid generation of complex derivatives incorporating the 3-benzoylphenyl moiety.
The strategic application of this compound in MCRs offers a highly efficient route to generate libraries of complex molecules with potential biological activities. The ability to introduce diversity at multiple points in a single synthetic operation is a significant advantage in modern drug discovery and materials science.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation (e.g., ¹H NMR, ¹³C NMR)
High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Benzoylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton appears as a distinct singlet at approximately 10.09 ppm. amazonaws.com This significant downfield shift is characteristic of a proton attached to a carbonyl carbon of an aldehyde. The protons on the two aromatic rings resonate in the region between 7.40 and 8.30 ppm. amazonaws.com The specific splitting patterns and coupling constants (J values) allow for the assignment of each proton to its position on the phenyl rings, confirming the 1,3-disubstitution pattern.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 10.09 | s | Aldehyde H |
| 8.28 | t | Aromatic H |
| 8.12 | dt | Aromatic H |
| 8.08 | dt | Aromatic H |
| 7.83-7.80 | m | Aromatic H |
| 7.68-7.62 | m | Aromatic H |
| 7.55-7.49 | m | Aromatic H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, two distinct carbonyl carbon signals are expected. The carbon of the benzoyl ketone typically resonates around 195-196 ppm, while the aldehyde carbonyl carbon appears slightly further downfield, around 192 ppm. amazonaws.comnih.gov The remaining signals in the aromatic region, typically between 128 and 138 ppm, correspond to the twelve carbons of the two phenyl rings. The specific chemical shifts are influenced by the electronic effects of the carbonyl substituents.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~195.6 | Ketone Carbonyl (C=O) |
| ~192.0 | Aldehyde Carbonyl (CHO) |
| ~137.4 | Aromatic C (quaternary) |
| ~136.8 | Aromatic C (quaternary) |
| ~135.0 | Aromatic C-H |
| ~133.6 | Aromatic C-H |
| ~132.8 | Aromatic C-H |
| ~130.4 | Aromatic C-H |
| ~129.8 | Aromatic C-H |
| ~129.2 | Aromatic C-H |
| ~128.8 | Aromatic C-H |
| ~128.6 | Aromatic C-H |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., ESI-TOF MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can determine the molecular weight of this compound with extremely high accuracy, allowing for the confirmation of its elemental formula, C₁₄H₁₀O₂. amazonaws.comnih.gov
The molecular ion peak [M]⁺ would be observed at an m/z of 210.0681. The fragmentation pattern under electron ionization provides further structural information. Key expected fragments include:
[M-1]⁺ (m/z 209): Loss of the aldehydic hydrogen atom.
[M-29]⁺ (m/z 181): Loss of the entire formyl radical (CHO).
[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, a very stable and common fragment for benzophenone-type structures.
[C₆H₅]⁺ (m/z 77): The phenyl cation, resulting from the cleavage of the benzoyl group.
| m/z | Fragment Ion | Description |
|---|---|---|
| 210 | [C₁₄H₁₀O₂]⁺ | Molecular Ion |
| 209 | [C₁₄H₉O₂]⁺ | Loss of H radical |
| 181 | [C₁₃H₉O]⁺ | Loss of CHO radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by the presence of two chromophores: the benzaldehyde (B42025) and the benzophenone (B1666685) moieties. This results in strong absorptions corresponding to π → π* transitions of the aromatic systems and carbonyl groups, and weaker absorptions from n → π* transitions of the carbonyl lone pairs.
π → π Transitions:* Intense absorption bands are expected in the range of 230-260 nm. The high molar absorptivity of these bands makes them useful for quantitative analysis. The use of a 230 nm detection wavelength in HPLC analysis confirms a strong absorbance in this region. amazonaws.comnih.gov
n → π Transitions:* Weaker, longer-wavelength absorptions are expected for the two different carbonyl groups. The benzaldehyde n → π* transition typically appears around 280-300 nm, while the conjugated benzophenone system shows a transition around 330-340 nm.
| Approximate λmax (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| 230-260 | π → π | Aromatic rings and Carbonyls |
| 280-300 | n → π | Aldehyde Carbonyl |
| 330-340 | n → π* | Ketone Carbonyl |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)
Chromatographic methods are indispensable for the purification of this compound after its synthesis and for the assessment of its purity.
Column Chromatography: Flash column chromatography over silica (B1680970) gel is a standard method for the purification of this compound. A common mobile phase, or eluent, is a mixture of ethyl acetate (B1210297) and hexane, for example, in a 1:15 ratio, which effectively separates the product from reagents and byproducts. amazonaws.com The separation can be monitored by thin-layer chromatography (TLC). amazonaws.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A reversed-phase C18 column is typically employed for this analysis. amazonaws.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution containing an additive such as 0.1% trifluoroacetic acid (TFA). amazonaws.com Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs, such as 230 nm. amazonaws.comnih.gov This method allows for the quantification of impurities and can confirm purities greater than 95%. nih.gov
Computational and Theoretical Chemistry of 3 Benzoylbenzaldehyde
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States (e.g., for annulation processes)
Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For a bifunctional molecule like 3-Benzoylbenzaldehyde, which possesses both an aldehyde and a ketone functional group, a variety of reactions can be envisaged. Annulation reactions, which involve the formation of a new ring, are of particular interest in organic synthesis.
A plausible annulation process involving this compound could be a variation of the Robinson annulation. The Robinson annulation is a well-established method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation byjus.comresearchgate.netuoc.grmasterorganicchemistry.comwikipedia.org. In a hypothetical scenario, an enolate, acting as a nucleophile, could undergo a Michael addition to an appropriate acceptor, followed by an intramolecular aldol condensation where one of the carbonyl groups of this compound acts as the electrophile.
The mechanism would proceed through the following general steps:
Enolate Formation: A ketone or another suitable precursor is deprotonated by a base to form a nucleophilic enolate.
Michael Addition: The enolate attacks an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of a 1,5-dicarbonyl compound.
Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate, in the presence of a base, forms an enolate which then attacks one of the carbonyl groups of the original this compound moiety in an intramolecular fashion. This cyclization step leads to the formation of a new ring.
Dehydration: The resulting aldol addition product can then undergo dehydration to form a more stable α,β-unsaturated system.
DFT calculations would be instrumental in investigating the feasibility of such a reaction pathway. Specifically, these calculations could:
Determine the activation energies for the Michael addition and the intramolecular aldol condensation steps.
Identify the transition state structures for each step of the reaction.
Evaluate the relative energies of the intermediates and products to predict the thermodynamic favorability of the reaction.
Investigate the stereoselectivity of the reaction by comparing the energies of different diastereomeric transition states.
While no specific DFT studies on the annulation reactions of this compound have been reported, the principles of the Robinson annulation provide a solid theoretical framework for predicting its potential involvement in such transformations.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are essential for understanding the three-dimensional structure and conformational preferences of molecules. For this compound, the key conformational feature is the relative orientation of the two phenyl rings with respect to the central carbonyl group of the benzophenone (B1666685) moiety.
Studies on benzophenone and its substituted derivatives have consistently shown that the phenyl rings are not coplanar with the carbonyl group. Instead, they are twisted out of the plane to alleviate steric hindrance between the ortho-hydrogen atoms of the two rings scialert.netnih.govresearchgate.netresearchgate.netsci-hub.se. This "propeller-like" conformation is the most stable arrangement. The degree of this twist is typically described by the dihedral angles between the planes of the phenyl rings and the plane of the carbonyl group.
For this compound, it is expected that a similar twisted conformation will be adopted. The presence of the aldehyde group at the meta-position of one of the phenyl rings is not anticipated to significantly alter this fundamental conformational preference, although it may have a minor influence on the precise values of the dihedral angles due to electronic effects and potential weak intramolecular interactions.
| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |
|---|---|---|---|
| Benzophenone | ~54 | ~54 | nih.gov |
| 4,4'-bis(diethylamino)benzophenone | 49.83 | 49.83 | nih.gov |
| 3-Hydroxybenzophenone | 51.61 | 51.61 | nih.gov |
| 4-Chloro-4'-hydroxybenzophenone | 64.66 | - | nih.gov |
Molecular modeling can also be employed to investigate potential intermolecular interactions in the solid state or in solution. The polar carbonyl groups and the aromatic rings of this compound can participate in various non-covalent interactions, such as dipole-dipole interactions, π-π stacking, and C-H···O hydrogen bonds. These interactions play a crucial role in determining the crystal packing of the molecule and its behavior in different solvent environments.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), governs its chemical reactivity. Computational methods like DFT can provide detailed insights into these electronic properties.
The presence of two electron-withdrawing groups, the benzoyl (ketone) and the formyl (aldehyde) groups, is expected to have a significant impact on the electronic landscape of the molecule. Both carbonyl groups will withdraw electron density from the aromatic rings through both inductive and resonance effects. This will render the aromatic rings relatively electron-deficient, which in turn will affect their susceptibility to electrophilic and nucleophilic attack.
The reactivity of the two carbonyl groups is also of great interest. In general, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. The aldehyde carbonyl carbon is less sterically hindered and more electrophilic. In this compound, this difference in reactivity is likely to be maintained.
DFT calculations can be used to quantify these electronic effects and predict the reactivity of different sites within the molecule. Key parameters that can be calculated include:
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the more electrophilic carbonyl group, indicating the likely site of nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP map would be expected to show significant positive potential around the carbonyl carbons, particularly the aldehyde carbon.
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| Aromatic Rings | Electron-deficient | Deactivated towards electrophilic aromatic substitution; activated towards nucleophilic aromatic substitution under certain conditions. |
| Aldehyde Carbonyl Group | Highly electrophilic, sterically accessible | Primary site for nucleophilic attack. |
| Ketone Carbonyl Group | Electrophilic, more sterically hindered than the aldehyde | Secondary site for nucleophilic attack. |
| LUMO | Likely localized on the aldehyde and ketone moieties | Indicates the electrophilic centers of the molecule. |
| HOMO | Likely distributed over the aromatic rings and the oxygen atoms of the carbonyl groups | Indicates the regions from which electrons are most easily donated. |
Future Directions and Unexplored Avenues in 3 Benzoylbenzaldehyde Research
Development of More Sustainable and Atom-Economical Synthetic Methods
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For 3-Benzoylbenzaldehyde, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical.
Current laboratory-scale syntheses often rely on classical oxidation methods, such as the use of chromic acid to oxidize 3-benzoylbenzyl alcohol. prepchem.com While effective, these methods generate stoichiometric amounts of toxic metal waste. The future of this compound synthesis lies in catalytic processes that minimize waste and utilize safer reagents.
Key areas for development include:
Catalytic Oxidation: Employing transition metal catalysts with benign terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) would represent a significant advancement. qualitas1998.net Research into selective catalytic oxidation of the methyl group of 3-methylbenzophenone (B1359932) could provide a direct and efficient route.
C-H Functionalization: Direct, late-stage functionalization of readily available feedstocks is a cornerstone of modern synthesis. A future approach could involve the direct carbonylation or formylation of a C-H bond in diphenylmethane (B89790) or related structures, guided by a directing group to achieve the required meta-substitution pattern.
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher throughput and more consistent product quality, minimizing solvent usage and improving energy efficiency.
The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, will be a critical metric in evaluating these new methods. jocpr.comprimescholars.com
Table 1: Comparison of a Classical vs. a Hypothetical Green Synthetic Route to this compound
| Feature | Classical Method (e.g., Chromic Acid Oxidation) | Future Sustainable Method (Hypothetical) |
|---|---|---|
| Starting Material | 3-Benzoylbenzyl alcohol | 3-Methylbenzophenone |
| Oxidant | Chromic Acid (H₂CrO₄) | Molecular Oxygen (O₂) or Air |
| Byproducts | Cr(III) salts (toxic waste) | Water (H₂O) |
| Atom Economy | Low | High |
| Environmental Impact | High (heavy metal waste) | Low (benign byproduct) |
| Catalyst | None (stoichiometric reagent) | Heterogeneous or homogeneous transition metal catalyst |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The presence of two distinct carbonyl groups—an aromatic ketone and an aromatic aldehyde—within the same molecule makes this compound a platform for exploring selective chemical transformations. The aldehyde is generally more reactive towards nucleophiles than the ketone, but this inherent difference can be either exploited or overridden with carefully chosen catalysts and reaction conditions.
Unexplored avenues include:
Chemoselective Transformations: Developing catalytic systems that can selectively target one carbonyl group while leaving the other intact is a significant challenge. For instance, selective reduction of the aldehyde to an alcohol, selective olefination of the ketone, or selective protection/deprotection strategies would vastly expand the synthetic utility of the molecule.
Intramolecular Reactions: The 1,3-relationship of the two carbonyl groups could be exploited to synthesize complex polycyclic structures through intramolecular aldol (B89426), pinacol, or other cyclization reactions. These transformations could provide rapid access to novel molecular scaffolds.
Use as a Bifunctional Ligand/Monomer: The two carbonyl groups can act as coordination sites for metals or as reactive handles for polymerization. Its potential as a building block in coordination chemistry or polymer synthesis is an area ripe for exploration.
Catalytic Asymmetric Synthesis: The prochiral centers that can be generated at the carbonyl carbons offer opportunities for developing novel catalytic asymmetric reactions, leading to enantiomerically enriched derivatives with potential applications in pharmaceuticals or materials science.
Table 2: Potential Selective Transformations of this compound
| Reaction Type | Selective Target | Potential Reagent/Catalyst System | Resulting Functional Group |
|---|---|---|---|
| Reduction | Aldehyde | NaBH₄ (at low temp.), Chemo-selective catalysts | Primary Alcohol |
| Reduction | Ketone | Catalytic hydrogenation with a specialized catalyst | Secondary Alcohol |
| Wittig Reaction | Aldehyde | Stabilized ylides | Alkene |
| Grignard Addition | Aldehyde | 1 equivalent of RMgX at low temperature | Secondary Alcohol |
| Acetal Formation | Aldehyde | Diol with acid catalyst (kinetic control) | Acetal |
Computational Design of New Transformations and Derivatives
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing novel molecules and catalysts in silico. Applying these methods to this compound can accelerate research and guide experimental efforts.
Future computational studies could focus on:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states of potential reactions can help explain observed selectivity or predict which reaction conditions will favor a desired outcome. This is particularly valuable for designing catalysts for the selective transformations mentioned previously.
Designing Novel Derivatives: Computational screening can be used to predict the electronic, optical, or physical properties of hypothetical derivatives of this compound. For example, modeling could identify substituents that would tune the molecule's absorption spectrum for applications as a photosensitizer or alter its redox potential for use in electronic materials. mdpi.com
Predicting Reactivity: Calculating properties like partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps can provide quantitative insights into the relative reactivity of the aldehyde versus the ketone group under various conditions, guiding the rational design of experiments.
Table 3: Application of Computational Methods to this compound Research
| Research Question | Computational Method | Predicted Outcome |
|---|---|---|
| How to selectively reduce the aldehyde? | Density Functional Theory (DFT) | Reaction energy profiles, transition state analysis for different catalysts |
| What are the photophysical properties of a new derivative? | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies |
| How will the molecule pack in a crystal? | Molecular Dynamics (MD), Crystal structure prediction | Lattice energies, potential polymorphs |
| What is the most likely site for electrophilic attack? | Electrostatic Potential (ESP) Mapping | Visualization of electron-rich/poor regions |
Potential for Functional Material Precursors (in an academic research context)
The rigid, aromatic structure and bifunctional nature of this compound make it an attractive, yet unexplored, building block for advanced functional materials. In an academic research context, its derivatives could serve as precursors to materials with tailored properties.
Potential areas of investigation include:
High-Performance Polymers: The compound could serve as a monomer or cross-linking agent for creating polyketones, polyimides, or other polymers known for their thermal stability and mechanical strength. The kinked meta-substitution pattern could lead to amorphous polymers with good processability.
Photosensitizers and Photopolymers: The benzophenone (B1666685) moiety is a well-known photosensitizer. Incorporating this unit into polymers or other molecular structures via the aldehyde group could lead to new materials for photolithography, UV curing, or photodynamic therapy research.
Ligands for Metal-Organic Frameworks (MOFs): The carbonyl groups can be converted into other functionalities, such as carboxylates or nitrogen-containing heterocycles, to create rigid, angular linkers for the synthesis of novel MOFs. These materials could be investigated for applications in gas storage, separation, or catalysis.
Molecular Switches: Derivatives of this compound could be designed to act as molecular switches, where the conformation or electronic properties can be altered by an external stimulus like light or a change in chemical environment, leveraging the interaction between the two functional groups.
Table 4: Potential Functional Materials Derived from this compound
| Material Class | Role of this compound | Potential Application Area |
|---|---|---|
| Polyaryletherketones (PAEKs) | Monomer (after modification) | High-temperature engineering plastics |
| Photosensitive Resins | Photo-crosslinking agent | 3D printing, microelectronics |
| Metal-Organic Frameworks (MOFs) | Precursor to a rigid linker | Gas separation, catalysis |
| Conjugated Polymers | Building block | Organic electronics, sensors |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Benzoylbenzaldehyde be optimized for high yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for ketone coupling), catalyst selection (e.g., palladium catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF). Purification via column chromatography using silica gel (60–120 mesh) with hexane/ethyl acetate gradients improves purity. Monitor intermediates via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR (δ 10.1 ppm for aldehyde proton) and NMR (δ 192 ppm for carbonyl carbon) to confirm functional groups.
- IR : Identify aldehyde C=O stretch (~1700 cm) and benzoyl C=O (~1660 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 211.0764 for CHO) .
Q. How does solvent choice influence the stability of this compound in solution?
- Methodological Answer : Use aprotic solvents (e.g., DMSO, DMF) to minimize aldehyde oxidation. Avoid prolonged storage in polar protic solvents (e.g., methanol), which may promote hydration or dimerization. Conduct stability studies via HPLC under varying conditions (pH, light exposure) .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms involving this compound intermediates be resolved?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. Cross-validate findings using computational tools (e.g., DFT calculations for transition state analysis) and replicate experiments under controlled conditions (e.g., inert atmosphere). Compare results with analogous benzaldehyde derivatives (e.g., 3-Hydroxybenzaldehyde) .
Q. What computational strategies are used to model the electronic properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate models against experimental UV-Vis spectra (λ ~280 nm) and redox behavior from cyclic voltammetry .
Q. How to design biological activity assays for this compound derivatives?
- Methodological Answer : Screen derivatives for antimicrobial activity using broth microdilution (MIC assays, 24–48 hr incubation) or enzyme inhibition studies (e.g., COX-2 inhibition via ELISA). Use 4-Hydroxybenzaldehyde (a structural analog) as a positive control, referencing its reported IC values in ethnopharmacological studies .
Data Contradiction & Validation
Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?
- Methodological Answer : Re-examine experimental conditions (e.g., solvent deuteration in NMR, MS ionization modes). Cross-reference with databases (e.g., PubChem, CAS Common Chemistry) and replicate measurements using standardized protocols. Publish raw data (e.g., NMR FID files) for peer validation .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor aldehyde oxidation via FT-IR (O-H stretches ~3400 cm) and employ stabilizers (e.g., BHT at 0.1% w/w). Document handling protocols per safety data sheets (SDS) for related aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
